

Efficacy Outcomes Comparison (Zanubrutinib vs. Orelabrutinib in R/R MCL)

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Compound Focus: Orelabrutinib

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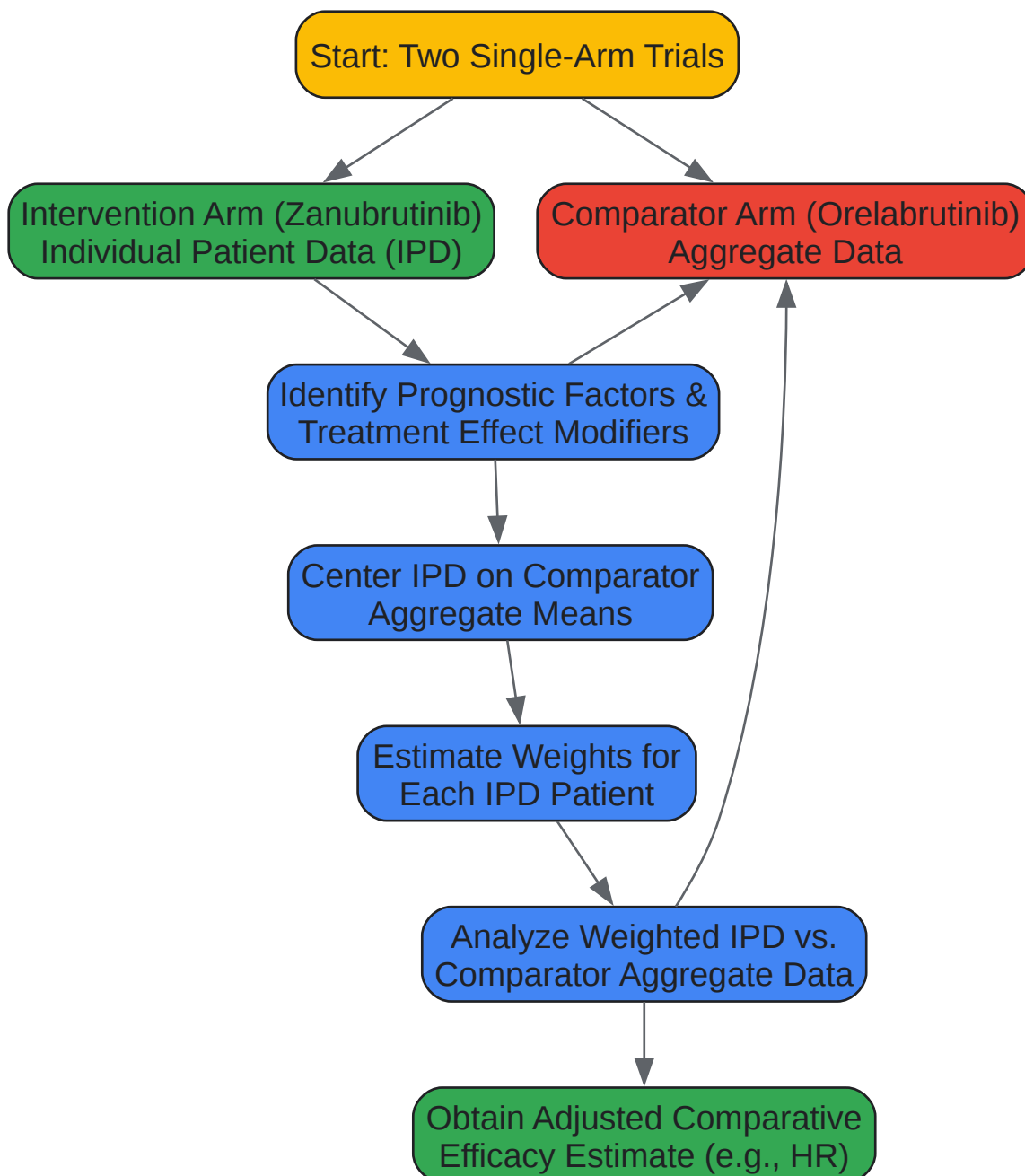
Efficacy Outcome	Zanubrutinib (after matching, n=70)	Orelabrutinib (n=106)	Comparative Result (HR or OR)	P-value
Median PFS (primary outcome)	Not Reached [1] [2]	22.0 months [1] [2]	HR 0.54 (95% CI: 0.34-0.86) [1] [3]	0.009 [1] [3]
PFS at 24 months	67.3% [2]	46.5% [2]	-	-
Overall Response Rate (ORR)	85.5% [1] [3]	82.1% [1] [3]	OR 1.28 (95% CI: 0.56-2.94) [1] [3]	0.556 [1] [3]
Overall Survival at 24 months	83.7% [1] [3]	74.3% [1] [3]	HR 0.68 (95% CI: 0.36-1.27) [1] [3]	0.223 [1] [3]

Experimental Protocol & Methodology

The data in the table above comes from an **unanchored Matching-Adjusted Indirect Comparison (MAIC)** [1] [4] [3]. Here are the key methodological details:

- Objective:** To compare the long-term efficacy of two drugs in the absence of a head-to-head randomized controlled trial [4] [3].
- Data Sources:**

- **Zanubrutinib:** Individual Patient Data (IPD) from the **BGB-3111-206 trial** (Phase II, single-arm, NCT03206970), with a median follow-up of 35.3 months [1] [4] [3].
- **Orelabrutinib:** Aggregated data from the **ICP-CL-00102 trial** (Phase I/II, NCT03494179), with a median follow-up of 23.8 months [1] [4] [3].
- **MAIC Workflow:** The following diagram illustrates the core process of the unanchored MAIC used in this analysis.



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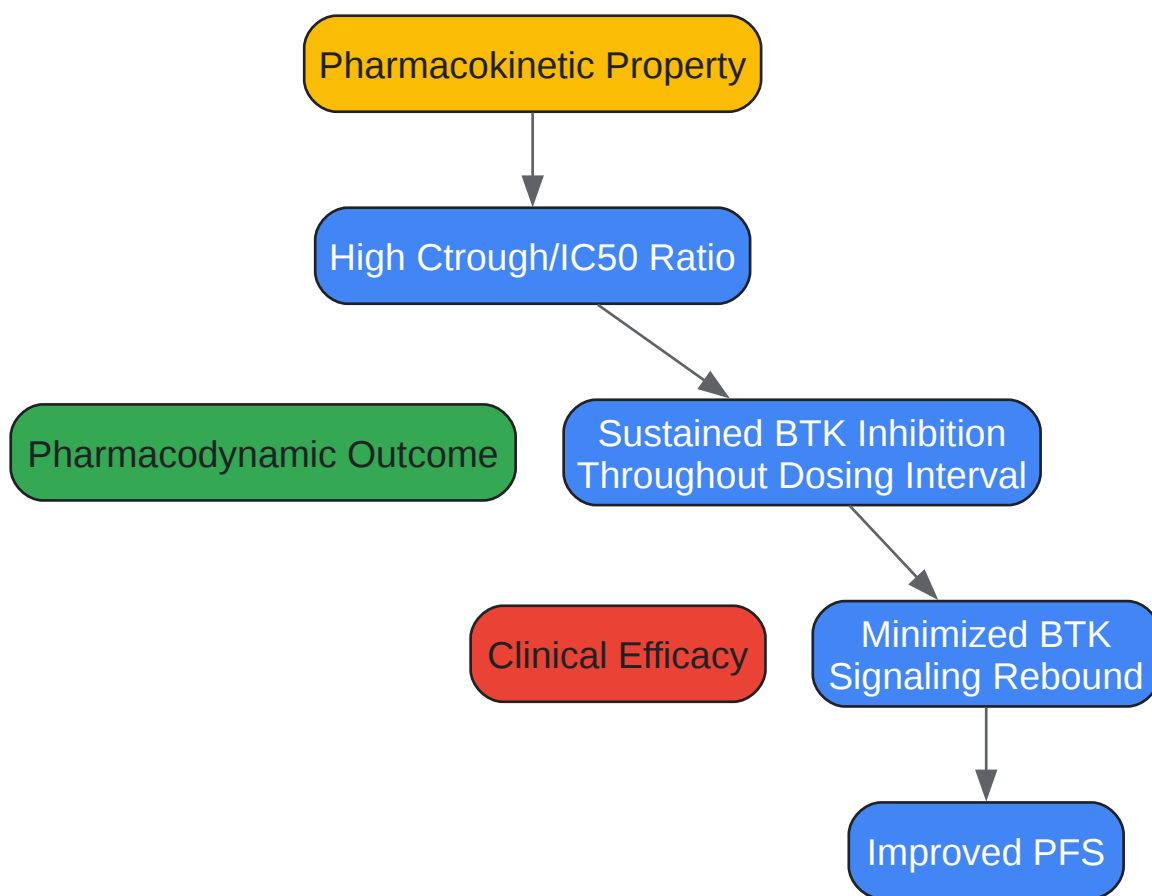
- **Key Variables for Matching:** The MAIC adjusted for imbalances in prognostic factors and potential effect modifiers between the trial populations. The effective sample size for zanubrutinib after matching was 70 patients [1] [2] [3].
- **Outcome Assessment:** The primary comparison was for Progression-Free Survival (PFS) assessed by CT scan to ensure consistency, as the **orelabrutinib** trial used only CT while the zanubrutinib trial used both CT and PET [1] [3].

Mechanistic and Pharmacokinetic Insights

The observed efficacy differences may be explained by distinct pharmacodynamic profiles:

- **Sustained BTK Inhibition:** Zanubrutinib demonstrates a higher unbound trough concentration to half-maximal inhibitory value (IC50) ratio compared to **orelabrutinib** [4] [3].
- **This higher C_{trough}/IC50 ratio** is a critical pharmacokinetic/pharmacodynamic determinant that ensures near-complete BTK inactivation throughout the entire dosing interval [4] [3].
- **Target Engagement:** The pharmacokinetic profile of zanubrutinib minimizes BTK signaling rebound by preventing target re-engagement during drug trough periods, a phenomenon not as consistently observed with **orelabrutinib** [4] [3].

The following diagram illustrates this key mechanism.



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Summary for Researchers

In conclusion, for the treatment of R/R MCL:

- **PFS Benefit:** The most recent and robust evidence from the 2025 MAIC shows a clear and statistically significant **progression-free survival advantage for zanubrutinib over orelabrutinib** [1] [2] [3].
- **Overall Survival:** While not statistically significant, there is a **positive trend favoring zanubrutinib** in overall survival, with a 9.4% absolute difference in the 24-month OS rate [1] [3].
- **Response Rates:** The overall response rates are similar between the two drugs, though zanubrutinib shows a numerically higher rate after matching [1].

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